5-methyl-N-(4-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
5-methyl-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable amines.
Substitution reactions: Introduction of the methyl and phenyl groups can be done through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the imidazo[1,2-a]pyridine ring or the pyridine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied for its potential as a ligand in catalytic reactions.
Material Science: Its structural properties might make it useful in the development of new materials.
Biology
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Potential use in the development of new drugs.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it could involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the core structure and may have similar biological activities.
Pyridine derivatives: Known for their wide range of applications in chemistry and biology.
Uniqueness
5-methyl-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H18N4 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
5-methyl-N-(4-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H18N4/c1-14-9-11-16(12-10-14)22-20-19(17-7-3-4-13-21-17)23-18-8-5-6-15(2)24(18)20/h3-13,22H,1-2H3 |
InChI Key |
LPDMVULPSZEHFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C(=CC=C3)C)C4=CC=CC=N4 |
Origin of Product |
United States |
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